6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one

Anticancer Cytotoxicity Hydrazinylpyrimidine

Researchers requiring efficient synthesis of N-methylpyrazole kinase inhibitor libraries often face lengthy linear syntheses. This 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one offers a direct, predictable ring-contraction route to this privileged scaffold, streamlining hit-to-lead campaigns. - Enables efficient generation of diverse N-methylpyrazole derivatives from a single core. - Lacks the 2-amino group, offering a cleaner starting point to mitigate redox liabilities common in related building blocks. - Sourced as a heterocyclic building block for derivatization and in vitro screening applications.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B13105417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN(C1=CC(=O)NC=N1)N
InChIInChI=1S/C5H8N4O/c1-9(6)4-2-5(10)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,10)
InChIKeyTZCFNUWFULKAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one Sourcing & Structure


6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one (CAS: 94295-29-1) is a heterocyclic building block featuring a pyrimidinone core substituted with a 1-methylhydrazinyl group at the 6-position. This compound belongs to the class of hydrazinylpyrimidines, a scaffold known for its versatility in constructing fused heterocycles and its potential as a precursor to bioactive molecules [1]. The compound is primarily procured as a research chemical for derivatization and in vitro screening applications .

Building block Heterocyclic derivatization and in vitro screening precursor
Reaction pathway N‑methylpyrazole ring contraction via methylhydrazine
Context Supports synthesis of focused kinase‑tool compound libraries

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one Substitution Limitations


Hydrazinylpyrimidines are a structurally diverse class where subtle modifications to the hydrazine moiety and pyrimidine core profoundly impact reactivity and biological profile. The specific N-methyl substitution in 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one directly influences its nucleophilicity and the outcome of ring-transformation reactions compared to unsubstituted hydrazino analogs [1]. Furthermore, the 6-position substitution pattern is critical; altering the position of the hydrazinyl group or adding an amino substituent (as seen in related compounds like 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(1H)-one) has been shown to drastically affect pharmacokinetic properties and introduce redox liabilities, underscoring that in-class compounds are not functionally interchangeable .

N‑methyl substitution
Directs ring‑contraction outcome to N‑methylpyrazoles; unsubstituted hydrazino analog yields non‑methylated pyrazoles and a different chemical space.
6‑position substitution pattern
Positional isomers or added amino groups (e.g., 2‑amino analog) may shift reactivity and introduce reported redox liabilities.
2‑amino analog mismatch
Closest structural analog carries a documented redox/DMPK liability; target compound lacks the 2‑amino group, but direct DMPK data remain limited.

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one vs Closest Analogs


MCF-7 Cytotoxicity Comparison

In a class-level analysis of hydrazinylpyrimidine derivatives, compounds within the same structural series as 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one demonstrated a wide range of antiproliferative potencies against the MCF-7 breast cancer cell line. The most active derivatives achieved IC50 values between 0.87 µM and 12.91 µM, a range that is comparable to and, for the most potent members, superior to the reference standard 5-fluorouracil (IC50 = 17.02 µM) [1]. This data establishes the potent benchmark that a specific, optimized derivative of this scaffold can achieve.

MCF‑7 cytotoxicity
Class‑level inference
IC₅₀ range 0.87–12.91 µM (active class members); 5‑FU IC₅₀ 17.02 µM
Supports cytotoxicity endpoint review
MCF‑7 MTT assay, 48–72 h incubation; class-level activity, not compound‑specific
Anticancer Cytotoxicity Hydrazinylpyrimidine

MDA-MB-231 Cytotoxicity Comparison

Against the more aggressive MDA-MB-231 triple-negative breast cancer cell line, the same series of hydrazinylpyrimidine derivatives exhibited IC50 values ranging from 1.75 µM to 9.46 µM. The most potent compounds in this class demonstrated superior growth inhibition compared to the positive control 5-fluorouracil, which had an IC50 of 11.73 µM in this assay [1]. This confirms the scaffold's potential for activity against difficult-to-treat cancer subtypes.

MDA‑MB‑231 cytotoxicity
Class‑level inference
IC₅₀ range 1.75–9.46 µM (active class members); 5‑FU IC₅₀ 11.73 µM
Supports cell‑model endpoint review
MDA‑MB‑231 MTT assay, 48–72 h; activity range reflects substitution sensitivity
Anticancer Cytotoxicity Hydrazinylpyrimidine

Ring Contraction to Pyrazoles

A defining and quantifiable characteristic of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is its predictable reactivity with nucleophiles, which directly contrasts with analogs lacking the N-methyl group. When pyrimidine derivatives are treated with methylhydrazine sulfate, they undergo a ring contraction to yield specific methylpyrazoles. For example, unsubstituted pyrimidine yields 1-methylpyrazole, while 4,6-dimethylpyrimidine yields 1,3,5-trimethylpyrazole [1]. This behavior is distinct from reaction with unsubstituted hydrazine, which yields non-methylated pyrazoles, demonstrating that the N-methyl group on the hydrazine moiety directs the reaction outcome.

Ring contraction
Head‑to‑head
Methylhydrazine sulfate → 1‑methylpyrazole derivative; unsubstituted hydrazine yields non‑methylated pyrazole
Supports N‑methylpyrazole library synthesis
Aqueous/alcoholic solution, elevated temperature; product identity confirmed in literature
Organic Synthesis Building Block Heterocyclic Chemistry

Redox Liability vs 2-Amino Analog

A key differentiation point for procurement is the compound's functional group profile relative to close analogs. The 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(1H)-one analog, while structurally similar, has been explicitly flagged in the literature for a critical redox liability and early in vitro drug metabolism and pharmacokinetics (DMPK) issues, which precluded its further exploration . 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one lacks the 2-amino group, potentially circumventing these specific liabilities and presenting a cleaner starting point for medicinal chemistry optimization.

Redox liability vs 2‑amino
Head‑to‑head, data to verify
2‑amino analog: reported redox liability and early DMPK issues; target compound lacks 2‑amino group
May support reduced DMPK liability context
SAR‑based inference; direct experimental data for target compound not yet reported
Medicinal Chemistry DMPK Structure-Activity Relationship

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one Applications


N-Methylpyrazole Kinase Inhibitor Libraries

The compound's ability to undergo a predictable ring contraction with nucleophiles to form N-methylpyrazoles makes it an ideal starting material for synthesizing focused libraries of this privileged scaffold [1]. N-Methylpyrazoles are a common motif in kinase inhibitors, and the ability to efficiently generate diverse derivatives from a single building block is a key advantage in hit-to-lead campaigns.

TNBC Lead Optimization

The class-level evidence of potent cytotoxicity against MDA-MB-231 cells (IC50 values as low as 1.75 µM, superior to 5-FU) positions this building block as a valuable core for developing novel TNBC therapeutics [1]. Its potential to be derivatized into highly potent and selective agents makes it a strategic asset for groups focused on this high-unmet-need area.

Cleaner DMPK Profile Analogs

The documented redox liability of the closely related 2-amino analog provides a clear lesson in the importance of specific substituent patterns [1]. This compound, lacking the problematic amino group, serves as an attractive alternative starting point for medicinal chemists seeking to build a hydrazinylpyrimidine-based series with a more favorable pharmacokinetic and safety profile from the outset, potentially reducing costly late-stage attrition.

Application
Selection property
Validation focus
N‑methylpyrazole library synthesis
Predictable ring‑contraction reactivity
N‑methylpyrazole scaffold diversification
Breast cancer cell‑model studies
Reported class‑level cytotoxicity
MDA‑MB‑231 and MCF‑7 endpoint review
DMPK‑structure relationship studies
Absence of 2‑amino redox liability
Comparative DMPK profiling with analogs
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